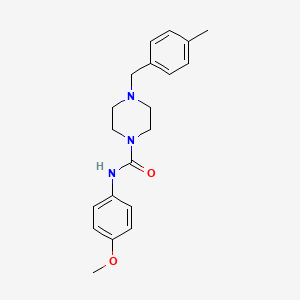
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-ethoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-ethoxyphenyl)guanidine, commonly known as Efaroxan, is a synthetic compound that belongs to the class of imidazoline receptors. It was first synthesized in the 1990s and since then has been extensively studied for its potential therapeutic applications. Efaroxan has been found to have a wide range of biological effects and has been investigated for its use in various scientific research applications.
Mechanism of Action
Efaroxan acts by binding to imidazoline receptors, which are present in various tissues throughout the body. It has been found to have a high affinity for the I1 and I2 imidazoline receptor subtypes. Efaroxan has been found to modulate the release of various neurotransmitters such as norepinephrine and dopamine, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Efaroxan has been found to have a wide range of biochemical and physiological effects. Some of the effects include:
1. Hypoglycemic effects: Efaroxan has been found to decrease blood glucose levels by increasing insulin secretion.
2. Vasodilatory effects: Efaroxan has been found to dilate blood vessels, which results in a decrease in blood pressure.
3. Neuroprotective effects: Efaroxan has been found to protect neurons from damage and has been investigated for its potential use in the treatment of neurodegenerative diseases.
4. Analgesic effects: Efaroxan has been found to have analgesic effects and has been investigated for its potential use in the management of pain.
Advantages and Limitations for Lab Experiments
Efaroxan has several advantages and limitations for lab experiments. Some of the advantages include:
1. High affinity for imidazoline receptors: Efaroxan has a high affinity for imidazoline receptors, which makes it a useful tool for investigating the role of these receptors in various physiological processes.
2. Wide range of biological effects: Efaroxan has a wide range of biological effects, which makes it a versatile tool for investigating various physiological processes.
Some of the limitations of Efaroxan for lab experiments include:
1. Limited availability: Efaroxan is not readily available commercially, which can make it difficult to obtain for lab experiments.
2. Limited stability: Efaroxan has limited stability, which can make it difficult to store and use in lab experiments.
Future Directions
Efaroxan has several potential future directions for scientific research. Some of the areas where Efaroxan could be investigated further include:
1. Diabetes: Efaroxan has been found to have hypoglycemic effects and has been investigated for its potential use in the treatment of diabetes. Further research could investigate the potential use of Efaroxan in the management of diabetes.
2. Cardiovascular diseases: Efaroxan has been found to have vasodilatory effects and has been investigated for its use in the treatment of hypertension and other cardiovascular diseases. Further research could investigate the potential use of Efaroxan in the management of these diseases.
3. Neurodegenerative diseases: Efaroxan has been found to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research could investigate the potential use of Efaroxan in the management of these diseases.
4. Pain management: Efaroxan has been found to have analgesic effects and has been investigated for its potential use in the management of pain. Further research could investigate the potential use of Efaroxan in the management of various types of pain.
Conclusion:
In conclusion, Efaroxan is a synthetic compound that belongs to the class of imidazoline receptors. It has been extensively studied for its potential therapeutic applications in various diseases. Efaroxan has a wide range of biological effects and has been investigated for its use in various scientific research applications. Further research could investigate the potential use of Efaroxan in the management of various diseases and conditions.
Synthesis Methods
Efaroxan can be synthesized using a multistep process involving the reaction of 4-ethoxybenzylamine with 4,6-dimethyl-2-pyrimidinylisocyanide, followed by the addition of guanidine hydrochloride. The final compound is then purified using chromatography techniques to obtain pure Efaroxan.
Scientific Research Applications
Efaroxan has been studied extensively for its use in scientific research applications. It has been found to have a wide range of biological effects and has been investigated for its potential therapeutic applications in various diseases. Some of the areas where Efaroxan has been studied include:
1. Diabetes: Efaroxan has been found to have hypoglycemic effects and has been investigated for its potential use in the treatment of diabetes.
2. Cardiovascular diseases: Efaroxan has been found to have vasodilatory effects and has been investigated for its use in the treatment of hypertension and other cardiovascular diseases.
3. Neurodegenerative diseases: Efaroxan has been found to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
4. Pain management: Efaroxan has been found to have analgesic effects and has been investigated for its potential use in the management of pain.
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-ethoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-4-21-13-7-5-12(6-8-13)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQYOCMKUMXUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethoxyphenyl)guanidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S*,4S*,5R*)-2-ethyl-4-({[2-hydroxy-1-(hydroxymethyl)ethyl]amino}carbonyl)-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5491320.png)
![1-(5-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B5491326.png)
![5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]carbonyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5491333.png)

![N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B5491357.png)
![N-[2-(benzyloxy)ethyl]-2-biphenylcarboxamide](/img/structure/B5491366.png)
![ethyl 2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5491367.png)
![N-[3-(acetylamino)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5491373.png)
![2-(2-methoxyphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5491374.png)
![ethyl 2-(2-hydroxy-5-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5491376.png)

![1-(2-fluorophenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5491384.png)
![4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5491387.png)
